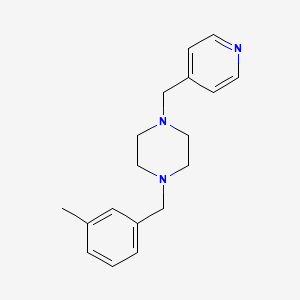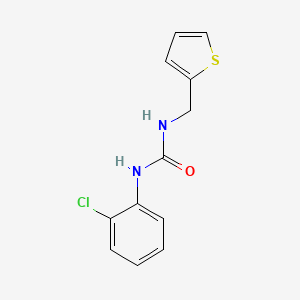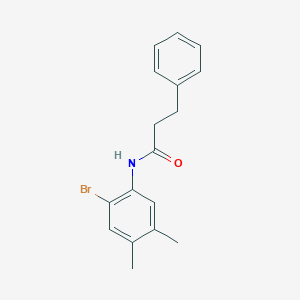![molecular formula C14H17ClN4OS B5862742 N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5862742.png)
N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide, commonly known as CTZ, is a chemical compound that has been widely used in scientific research. It is a member of the triazole family of compounds, which have been found to have a variety of biological activities. CTZ has been studied for its potential applications in various fields, including cancer research, microbiology, and pharmacology. In
Aplicaciones Científicas De Investigación
CTZ has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial, antifungal, and anticancer activities. CTZ has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to be effective against drug-resistant strains of bacteria and fungi. CTZ has been used as a tool compound for studying the mechanisms of cancer cell growth and drug resistance.
Mecanismo De Acción
The mechanism of action of CTZ is not fully understood. It is believed to act by inhibiting the activity of enzymes involved in DNA synthesis and cell division. CTZ has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
CTZ has been found to have a variety of biochemical and physiological effects. It has been shown to induce changes in gene expression, protein synthesis, and cell signaling pathways. CTZ has been found to have a low toxicity profile and is well-tolerated in animal studies. It has been shown to have minimal effects on normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTZ has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a low toxicity profile and can be used at relatively high concentrations without causing significant harm to cells or tissues. However, CTZ also has limitations. It is a relatively new compound, and its full range of biological activities is not yet fully understood. It may also have off-target effects that could complicate experimental results.
Direcciones Futuras
There are several future directions for research on CTZ. One area of interest is its potential use in combination therapy for cancer. CTZ has been found to enhance the activity of other anticancer drugs, and it may be useful in combination with other compounds to improve cancer treatment outcomes. Another area of interest is the development of CTZ analogs with improved biological activities. These analogs could be used to target specific types of cancer cells or to improve the efficacy of CTZ in treating bacterial and fungal infections. Finally, CTZ may have applications in other fields, such as agriculture and environmental science, where it could be used as a pesticide or to remediate contaminated soils.
Métodos De Síntesis
CTZ can be synthesized through a multi-step process, which involves the reaction of 3-chlorobenzyl chloride with potassium thiocyanate to form 3-chlorobenzylthiocyanate. This is then reacted with isobutylamine to form the corresponding isobutylthiourea. Finally, the isobutylthiourea is reacted with 2-bromoacetylchloride to form CTZ. The synthesis method has been optimized to produce high yields of pure CTZ.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4OS/c1-9(2)6-12-17-14(19-18-12)21-8-13(20)16-11-5-3-4-10(15)7-11/h3-5,7,9H,6,8H2,1-2H3,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQXZNHMWXBWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NN1)SCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(methylthio)phenyl]-3-phenylpropanamide](/img/structure/B5862668.png)




![1,2-dimethyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5862703.png)
![2-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5862706.png)



![4-bromo-5-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B5862720.png)


![N-ethyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5862736.png)